

2-phenylethanesulfonyl chloride basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-phenylethanesulfonyl Chloride*

Cat. No.: *B1349979*

[Get Quote](#)

An In-depth Technical Guide to **2-Phenylethanesulfonyl Chloride**: Properties, Synthesis, and Applications

Introduction

2-Phenylethanesulfonyl chloride, also known as phenethylsulfonyl chloride, is an important organosulfur compound that serves as a valuable reagent in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride moiety and a hydrophobic phenylethyl group, makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science. The primary utility of this reagent lies in its ability to react with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. The sulfonamide functional group is a "privileged scaffold" in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial and anticancer effects^[1]. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and safe handling of **2-phenylethanesulfonyl chloride** for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in experimental design.

Core Physical Properties

The essential physical properties of **2-phenylethanesulfonyl chloride** are summarized in the table below. The compound is a solid at room temperature with a low melting point, transitioning to a liquid state just above 33°C[2]. It is crucial to store it under inert atmosphere and at reduced temperatures to maintain its stability and prevent degradation from moisture.

Property	Value	Reference
CAS Number	4025-71-2	[2][3][4]
Molecular Formula	C ₈ H ₉ ClO ₂ S	[3][4]
Molecular Weight	204.67 g/mol	[3]
Appearance	White to light yellow solid (<32°C), Liquid (>33°C)	[2]
Melting Point	32-33 °C	[2]
Boiling Point	121-123 °C (at 3 Torr)	[2]
Density	~1.323 g/cm ³	[2][4]
Storage	Store in freezer (-20°C), under inert atmosphere	[2]

Spectroscopic Data

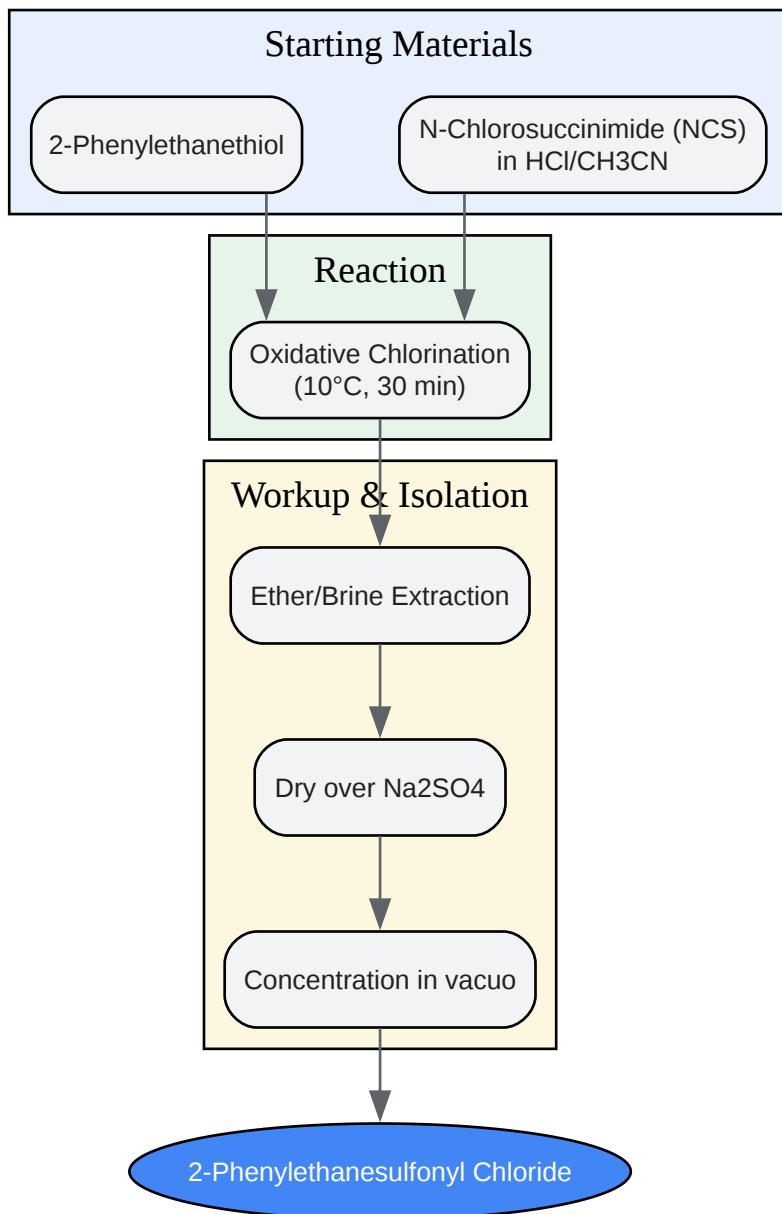
Spectroscopic analysis is essential for confirming the identity and purity of **2-phenylethanesulfonyl chloride**.

- Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the sulfonyl chloride group (S=O) in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch)[5]. Additional peaks corresponding to the aromatic C-H and aliphatic C-H stretching will also be present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides clear diagnostic signals. A published spectrum shows a multiplet for the aromatic protons between δ 7.27-7.43 ppm (5H), a multiplet for the methylene group adjacent to the sulfonyl group at δ 3.92-3.98 ppm, and a multiplet for the methylene group adjacent to the phenyl ring at δ 3.35-3.41 ppm[2].

- Mass Spectrometry (MS): Mass spectral analysis can confirm the molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak[5].

Synthesis of 2-Phenylethanesulfonyl Chloride

2-Phenylethanesulfonyl chloride can be synthesized through the oxidative chlorination of its corresponding thiol, 2-phenylethanethiol. This method is efficient and utilizes common laboratory reagents.


Experimental Protocol: Synthesis from 2-Phenylethanethiol

This protocol is based on a literature procedure for the synthesis of **2-phenylethanesulfonyl chloride**[2].

- Reagent Preparation: Dissolve N-chlorosuccinimide (NCS) (4.00 mmol) in a 2M HCl-acetonitrile (CH₃CN) mixed solvent.
- Reaction Setup: Cool the NCS solution to 10°C in an ice bath with stirring.
- Thiol Addition: Slowly add a solution of 2-phenylethanethiol (1.00 mmol) in acetonitrile to the cooled NCS solution.
- Reaction Monitoring: Allow the reaction to proceed for 30 minutes at 10°C. The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, add diethyl ether to the reaction mixture. Perform three extractions with brine to remove water-soluble byproducts.
- Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, **2-phenylethanesulfonyl chloride**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2-phenylethanesulfonyl chloride** from 2-phenylethanethiol.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-phenylethanesulfonyl chloride** via oxidative chlorination.

Reactivity and Core Applications

The synthetic utility of **2-phenylethanesulfonyl chloride** is dominated by the electrophilic nature of its sulfur atom, making it highly susceptible to attack by nucleophiles.

Formation of Sulfonamides

The most prominent application of **2-phenylethanesulfonyl chloride** is in the synthesis of sulfonamides. This reaction proceeds via a nucleophilic substitution of the chloride by a primary or secondary amine^[6]^[7]. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct^[7]^[8].

Experimental Protocol: General Sulfonamide Synthesis

This generalized protocol outlines the synthesis of a sulfonamide from an amine and **2-phenylethanesulfonyl chloride**.

- **Dissolution:** Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottomed flask equipped with a magnetic stirrer.
- **Base Addition:** Add a base, such as triethylamine (1.2 eq.) or pyridine, to the solution.
- **Cooling:** Cool the mixture to 0°C in an ice bath.
- **Reagent Addition:** Slowly add a solution of **2-phenylethanesulfonyl chloride** (1.05 eq.) in the same solvent to the cooled amine solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC.
- **Quenching and Extraction:** Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract with an organic solvent.
- **Washing:** Wash the combined organic layers sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanism Diagram

The diagram below illustrates the nucleophilic attack of an amine on the sulfonyl chloride to form the sulfonamide linkage.

Caption: General mechanism for the formation of sulfonamides.

Use as a Protecting Group

In organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from reacting during a subsequent chemical transformation^{[9][10]}. Sulfonyl groups are effective for protecting amines^[11]. The reaction of **2-phenylethanesulfonyl chloride** with an amine forms a stable sulfonamide, which significantly reduces the nucleophilicity and basicity of the nitrogen atom^[11]. This allows other functional groups in the molecule to undergo reactions selectively.

The phenethylsulfonyl group is robust and stable to a wide range of acidic and basic conditions^[11]. However, the deprotection of sulfonyl groups can be challenging and often requires harsh reductive conditions, which may not be suitable for complex molecules with sensitive functionalities^[11].

Safety and Handling

2-Phenylethanesulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood^{[12][13]}.

- **Hazards:** It is corrosive and causes severe skin burns and eye damage^{[3][14]}. It is also harmful if swallowed, inhaled, or in contact with skin^{[3][4]}.
- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat.
- **Handling:** Avoid breathing dust or vapors^[12]. Prevent contact with skin and eyes. This compound is moisture-sensitive and reacts with water, potentially liberating toxic gas^{[12][13]}. Keep containers tightly closed and away from water or moist air^{[12][13]}.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, strong bases, amines, and water^[12].

- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention[12][15]. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention[12][15].

Conclusion

2-Phenylethanesulfonyl chloride is a highly valuable reagent for the synthesis of sulfonamides, a critical functional group in pharmaceutical sciences. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for medicinal chemists and organic synthesis researchers. While its role as a protecting group is viable, the stability of the resulting sulfonamide necessitates careful consideration of the deprotection strategy. Adherence to strict safety protocols is essential when handling this corrosive and reactive compound. The continued application of **2-phenylethanesulfonyl chloride** in the construction of complex molecular architectures underscores its importance in the ongoing development of novel therapeutics.

References

- 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- 2-phenylethane-1-sulfonyl chloride | CAS 4025-71-2. American Elements. [\[Link\]](#)
- (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- Synthesis, characterization and biological screening of sulfonamides derived from 2-phenylethylamine. ResearchGate. [\[Link\]](#)
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [\[Link\]](#)
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [\[Link\]](#)
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [\[Link\]](#)

- Protective Groups. Organic Chemistry Portal. [[Link](#)]
- Protecting group. Wikipedia. [[Link](#)]
- Sulfonyl Protective Groups. Chem-Station Int. Ed. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-PHENYL-ETHANESULFONYL CHLORIDE | 4025-71-2 [m.chemicalbook.com]
- 3. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [2-phenylethanesulfonyl chloride basic properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1349979#2-phenylethanesulfonyl-chloride-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com